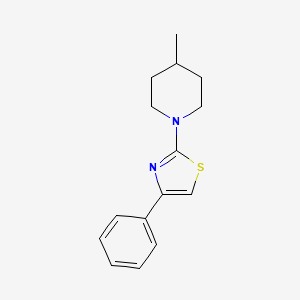
2-(4-Methylpiperidin-1-yl)-4-phenylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperidin-1-yl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a 4-methylpiperidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylpiperidine with a thiazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .
化学反応の分析
Types of Reactions: 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
2-(4-Methylpiperidin-1-yl)-4-phenylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2-(4-Methylpiperidin-1-yl)-4-phenylthiazole: shares structural similarities with other piperidine and thiazole derivatives.
Piperidine Derivatives: Compounds like 4-methylpiperidine and its analogs.
Thiazole Derivatives: Compounds such as 2-phenylthiazole and its substituted forms.
Uniqueness: The unique combination of the piperidine and thiazole moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
2-(4-Methylpiperidin-1-yl)-4-phenylthiazole is a synthetic compound that incorporates a thiazole ring and a piperidine moiety, specifically 4-methylpiperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in neuropharmacological contexts.
Antiparasitic Activity
Research has highlighted the antiparasitic properties of thiazole derivatives, including this compound. A study indicated that compounds with similar structures exhibited significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In murine models, certain analogues showed complete cures, suggesting that modifications to the thiazole framework could enhance efficacy against this disease .
Enzyme Inhibition
Compounds containing thiazole rings have also been studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which can improve cognitive function. In vitro studies have shown that several thiazole derivatives exhibit promising AChE inhibitory activities, with IC50 values indicating effective inhibition at low concentrations .
Case Study 1: Antitrypanosomal Efficacy
In a comparative study involving various thiazole derivatives, this compound was evaluated for its efficacy against T. brucei. The results demonstrated that this compound exhibited significant antiparasitic activity, achieving an EC50 value comparable to leading antitrypanosomal agents. The compound's mechanism of action is believed to involve disruption of the parasite's metabolic processes .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective potential of thiazole derivatives, including this compound. The compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting its potential utility in treating neurodegenerative conditions. The protective effects were attributed to the modulation of signaling pathways involved in cell survival and apoptosis .
Research Findings
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-12-7-9-17(10-8-12)15-16-14(11-18-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANYZYCCNODOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














